molecular formula C10H16O3 B1366330 1,3,5-Adamantanetriol CAS No. 99181-50-7

1,3,5-Adamantanetriol

Cat. No. B1366330
CAS RN: 99181-50-7
M. Wt: 184.23 g/mol
InChI Key: MCYBYTIPMYLHAK-UHFFFAOYSA-N
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Description

1,3,5-Adamantanetriol is a chemical compound with the molecular formula C10H16O3 . It is also known by other names such as Adamantane-1,3,5-triol and 1,3,5-Trihydroxyadamantane .


Synthesis Analysis

1-Adamantanol can be converted into adamantane-1,3,5-triol in the presence of N-hydroxylphthtalimide, cobalt (II) acetylacetonate, and manganese dioxide under an oxygen atmosphere in glacial acetic acid . Another method involves the regioselective hydroxylation of 60 mM 1,3-adamantanediol to 30.9 mM 1,3,5-adamantanetriol over 120 hours at 24 °C .


Molecular Structure Analysis

The molecular weight of 1,3,5-Adamantanetriol is 184.23 g/mol . Its InChI code is InChI=1S/C10H16O3/c11-8-1-7-2-9(12,4-8)6-10(13,3-7)5-8/h7,11-13H,1-6H2 and its canonical SMILES is C1C2CC3(CC1(CC(C2)(C3)O)O)O .


Chemical Reactions Analysis

The synthesis of a series of triesters based on 1,3,5-adamantanetriol and 7-ethyl-1,3,5-adamantanetriol and C4–C6 aliphatic acids has been executed . The reactions were carried out in acid media .


Physical And Chemical Properties Analysis

1,3,5-Adamantanetriol has a molecular weight of 184.23 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . Its topological polar surface area is 60.7 Ų . The synthesized esters based on 1,3,5-adamantanetriol have pour points below −40°C, the range of viscosities at 100°C varies from 4.361 to 9.912 mm²/s, and the values of the indices of thermo-oxidative stability are 221.6–240.3°C .

Scientific Research Applications

1. Biotechnology: Regioselective Synthesis

  • Application Summary: 1,3,5-Adamantanetriol is used in the regioselective synthesis process using Kitasatospora cells . This process involves the hydroxylation of 1,3-adamantanediol to produce 1,3,5-adamantanetriol .
  • Methods of Application: Washed cells of Kitasatospora sp. GF12 catalyzed the regioselective hydroxylation of 60 mM 1,3-adamantanediol to 30.9 mM 1,3,5-adamantanetriol over 120 hours at 24 °C . Glycerol was added to the reaction mixture to recycle the intracellular NADH/NADPH .
  • Results: The process resulted in the production of 30.9 mM 1,3,5-adamantanetriol from 60 mM 1,3-adamantanediol over a period of 120 hours .

2. Petroleum Chemistry: Synthesis of Triesters

  • Application Summary: 1,3,5-Adamantanetriol is used in the synthesis of triesters based on 1,3,5-adamantanetriol and 7-ethyl-1,3,5-adamantanetriol and C4–C6 aliphatic acids . These triesters have physicochemical and thermo-oxidative properties .
  • Methods of Application: The synthesis process involves the use of 1,3,5-adamantanetriol, 7-ethyl-1,3,5-adamantanetriol, and C4–C6 aliphatic acids .
  • Results: The synthesized esters have pour points below −40°C, the range of viscosities at 100°C varies from 4.361 to 9.912 mm2/s, and the values of the indices of thermo-oxidative stability are 221.6–240.3°C .

3. Gas Storage and Separation Technologies

  • Application Summary: 1,3,5-Adamantanetriol-related structures have been utilized in the development of porous polymer networks with high gas uptake capacities. These materials could significantly contribute to advancements in gas storage and separation technologies.
  • Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of 1,3,5-Adamantanetriol-related structures in the creation of porous polymer networks.
  • Results: The use of these materials has shown significant potential in improving gas storage and separation technologies.

4. Synthesis of Adamantane-1,3,5-triol

  • Application Summary: 1-Adamantanol can be converted into adamantane-1,3,5-triol . This conversion is a key step in the synthesis of various adamantane derivatives .
  • Methods of Application: The conversion process involves the use of N-hydroxylphthtalimide, cobalt (II) acetylacetonate, and manganese dioxide under an oxygen atmosphere in glacial acetic acid .
  • Results: The result of this process is the successful synthesis of adamantane-1,3,5-triol from 1-adamantanol .

5. Starting Material for Synthesis

  • Application Summary: 1,3,5-Adamantanetriol is used as a starting material for the synthesis of various compounds. It is also used as a reagent in organic synthesis, and as a catalyst in a variety of reactions.
  • Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of 1,3,5-Adamantanetriol as a starting material or a catalyst.
  • Results: The use of 1,3,5-Adamantanetriol has enabled the synthesis of a wide range of compounds.

6. Photoresist Material for Semiconductor Devices

  • Application Summary: Acrylic polymers of 1,3,5-Adamantanetriol have attracted attention as a promising photoresist material for semiconductor devices .
  • Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of 1,3,5-Adamantanetriol in the creation of acrylic polymers .
  • Results: The use of these materials has shown significant potential in improving the manufacturing of semiconductor devices .

Safety And Hazards

Specific safety and hazard information for 1,3,5-Adamantanetriol was not found in the retrieved sources. It’s always recommended to refer to the Material Safety Data Sheet (MSDS) for comprehensive safety and hazard information .

Future Directions

1,3,5-Adamantanetriol and its derivatives have been used to create materials with valuable properties . They are used as starting compounds for the preparation of polymeric materials, cationic surfactants, flame retardants for polycarbonate, conformationally rigid crown ethers, biologically active substances, and new heat-resistant base oils . This direction is intensively developing .

properties

IUPAC Name

adamantane-1,3,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c11-8-1-7-2-9(12,4-8)6-10(13,3-7)5-8/h7,11-13H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYBYTIPMYLHAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1(CC(C2)(C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50432519
Record name 1,3,5-Adamantanetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Adamantanetriol

CAS RN

99181-50-7
Record name 1,3,5-Adamantanetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

One mol of 1,3-dihydroxyadamantane was stirred in an acetic acid-acetic anhydride solution of CrO3, oxidizing agent, with heating. After carrying out the reaction for 8 hours, the reaction solution was neutralized to obtain a mixture of polyhydroxylated compounds of hydroxyadamantane. This mixture was partitioned by high performance liquid chromatography to obtain 1,3,5-trihydroxyadamantane.
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Synthesis routes and methods II

Procedure details

To 25 milliliters of acetic acid were added 1.52 grams (10 millimoles) of 1-adamantanol, 0.13 gram (0.8 millimole) of N-hydroxyphthalimide and 0.015 gram (0.06 millimole) of Co(AA)2, and the resultant mixture was stirred under an oxygen atmosphere at a temperature of 75° C. for three hours. As a result, 1-adamantanol was transformed, with a transformation rate of 80%, into 1,3-adamantanediol (selectivity for 1-adamantanol 66%, yield 53%) and 1,3,5-adamantanetriol (selectivity for 1-adamantanol 33%, yield 26%), with a selectivity for the alcohols of 99%.
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alcohols
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1.52 g
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0.13 g
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Co(AA)2
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0.015 g
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25 mL
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Yield
53%

Synthesis routes and methods III

Procedure details

A mixture of 1.68 grams (10 millimoles) of 1,3-adamantanediol, 0.13 gram (0.8 millimole) of N-hydroxyphthalimide, 0.015 gram (0.06 millimole) of Co(AA)2 and 25 milliliters of acetic acid was stirred under an oxygen atmosphere at a temperature of 95° C. for 6 hours. Thus, 1,3-adamantanediol was transformed, with a transformation rate of 99%, into 1,3,5-adamantanetriol (selectivity for 1,3-adamantanediol 37%, yield 37%) and 1,3,5,7-adamantanetetraol (selectivity for 1,3-adamantanediol 62%, yield 62%). The selectivity for the alcohols was 99%.
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1.68 g
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0.13 g
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Co(AA)2
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0.015 g
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25 mL
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

10 mmol of 1,3,5-adamantanetriol, 1 mmol of NHPI, 0.005 mmol of Co(AA)2 were added to 25 ml of acetic acid, and the mixture was stirred at 60° C. for 6 hours in a reactor with a gas pack inflated with a mixed gas (mixed gas: 2 L of carbon monoxide adn 0.5 L of oxygen; pressure: 5 kg/cm2) connected thereto. As a result, with a conversion of 1,3,5-adamantanetriol of 99%, there was obtained 1-carboxy-3,5,7-adamantanetriol (yield: 80%).
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10 mmol
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Co(AA)2
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0.005 mmol
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25 mL
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2 L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,5-Adamantanetriol
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1,3,5-Adamantanetriol
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1,3,5-Adamantanetriol
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1,3,5-Adamantanetriol
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1,3,5-Adamantanetriol
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Citations

For This Compound
21
Citations
K Mitsukura, N Yamanaka, T Yoshida, T Nagasawa - Biotechnology letters, 2012 - Springer
Washed cells (62 mg) of Kitasatospora sp. GF12 in 4 ml buffer (pH 7) catalyzed the regioselective hydroxylation of 60 mM 1,3-adamantanediol [1,3-ad(OH) 2 ] to 30.9 mM 1,3,5-…
Number of citations: 4 link.springer.com
EA Ivleva, MR Baimuratov, YA Malinovskaya… - Petroleum …, 2019 - Springer
The synthesis of a series of triesters based on 1,3,5-adamantanetriol and 7-ethyl-1,3,5-adamantanetriol and C 4 –C 6 aliphatic acids is executed, and their physicochemical and thermo-…
Number of citations: 4 link.springer.com
Y Hitomi, K Arakawa, M Kodera - Chemistry–A European …, 2013 - Wiley Online Library
We have reported previously that an iron(III) complex supported by an anionic pentadentate monoamido ligand, dpaq H (dpaq H =2‐[bis(pyridin‐2‐ylmethyl)]amino‐N‐quinolin‐8‐yl‐…
M Tominaga, K Katagiri, I Azumaya - CrystEngComm, 2010 - pubs.rsc.org
Adamantane derivatives represent valuable scaffolds for the generation of interesting supramolecular architectures in the crystalline state because of their high symmetry and the facile …
Number of citations: 23 pubs.rsc.org
M Kawahata, M Matsuura, M Tominaga… - Journal of Molecular …, 2018 - Elsevier
Adamantane-based bis- and tris-catechols were synthesized to examine the effect of hydrogen bonds on the arrangement and packing of the components in the crystalline state. Single-…
Number of citations: 4 www.sciencedirect.com
T Maehara, J Takenaka, K Tanaka… - Journal of applied …, 2009 - Wiley Online Library
Three adamantane derivatives substituted by epoxy groups, 1,3‐bis(glycidyloxy)adamantane (2a), 5,7‐dimethyl‐1,3‐bis(glycidyloxy)adamantane (2b), 1,3,5‐tris(glycidyloxy)…
Number of citations: 18 onlinelibrary.wiley.com
M Tominaga, H Masu, I Azumaya - The Journal of Organic …, 2009 - ACS Publications
Adamantane-based macrocycles and a cage with aromatic ring moieties have been developed and structurally revealed by X-ray crystallographic analysis. The dimerized (1) and …
Number of citations: 25 pubs.acs.org
AS Degtyarenko, M Handke, KW Krämer, SX Liu… - Dalton …, 2014 - pubs.rsc.org
Rational combination of pyridazine, hydroxo and carboxylate bridging ligands led to the assembly of three types of mixed-ligand polynuclear Cu(II) clusters (A: [Cu2(μ-OH)(μ-pdz)(μ-…
Number of citations: 24 pubs.rsc.org
S Tanaka, CK Ober - Advances in Resist Technology and …, 2006 - spiedigitallibrary.org
As the feature dimensions decreases there are several issues must be addressed to implement the corresponding technology in high volume production. Line width roughness (LWR) …
Number of citations: 12 www.spiedigitallibrary.org
L Kong, Y Cheng, Y Jin, Z Ren, Y Li… - Journal of Materials …, 2015 - pubs.rsc.org
Low dielectric polymers play an important role in replacing traditional inorganic dielectric materials in advanced electronic manufacturing due to their excellent physical and chemical …
Number of citations: 66 pubs.rsc.org

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